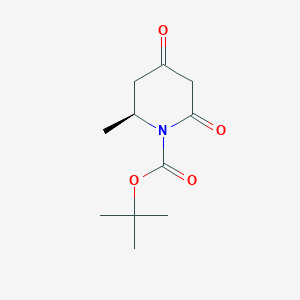

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate

Description

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate is a chiral piperidine derivative featuring a six-membered ring with ketone groups at positions 4 and 6, a tert-butyl carbamate (Boc) protecting group at the nitrogen, and a methyl substituent at the (S)-configured C2 position. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical chemistry, where the Boc group enhances stability and modulates solubility during multi-step syntheses. Its stereochemistry and functional groups make it a valuable scaffold for developing enantioselective catalysts or bioactive molecules.

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPGGOOREDFMCD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Synthesis Modifications

A modified Hantzsch approach is frequently employed to construct the piperidine skeleton. Starting from acetylacetone (2,4-pentanedione), condensation with ammonium acetate under acidic conditions generates a dihydropyridine intermediate, which is subsequently oxidized to the aromatic piperidine-2,4-dione. For the 4,6-diketone variant, additional oxidation or ketone migration steps are required.

Example Protocol

-

Reactants : 2,4-Pentanedione (5.0 g, 43.5 mmol), ammonium acetate (3.3 g, 43.5 mmol)

-

Conditions : Glacial acetic acid, reflux at 120°C for 12 hours

-

Oxidation : Treat with H₂O₂ (30%) in acetic acid at 50°C for 6 hours to yield 4,6-dioxopiperidine

Introduction of the (2S)-Methyl Group

Asymmetric Alkylation

Chiral auxiliaries or catalytic asymmetric methods are used to install the methyl group at the 2-position. A reported method involves:

Resolution of Racemic Mixtures

Alternative approaches resolve racemic 2-methyl derivatives using chiral chromatography or enzymatic kinetic resolution. For instance:

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Racemic 2-methyl-4,6-dioxopiperidine

-

Conditions : Vinyl acetate in MTBE, 25°C, 24 hours

Boc Protection of the Piperidine Nitrogen

The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to avoid diketone degradation.

Optimized Procedure

-

Reactants : (2S)-2-Methyl-4,6-dioxopiperidine (2.0 g, 12.5 mmol), Boc₂O (3.0 g, 13.8 mmol)

-

Base : Triethylamine (1.7 mL, 12.5 mmol)

-

Solvent : Dichloromethane (DCM), 0°C → room temperature, 4 hours

-

Workup : Wash with 1M HCl (2×), brine, dry over Na₂SO₄

Oxidation and Functional Group Interconversion

Ketone Formation via Oppenauer Oxidation

For precursors lacking the 4,6-diketone, selective oxidation is critical:

-

Substrate : tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (1.0 g, 4.4 mmol)

-

Oxidizing Agent : Aluminum isopropoxide (0.5 g, 2.2 mmol), excess acetone

Comparative Analysis of Synthetic Routes

Reaction Optimization and Scale-Up Considerations

Solvent Effects on Cyclization

Catalytic System Tuning

-

Palladium on Carbon : Optimal for hydrogenolysis steps (0.5 wt% Pd/C, 15 psi H₂)

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) outperforms H₂SO₄ in ketal protection steps (yield 78% vs. 65%)

Analytical Characterization

Critical quality control parameters include:

-

HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

Chiral Analysis : Chiralcel OD-H column, hexane/IPA 90:10, 1.0 mL/min

-

¹H NMR : δ 1.49 (s, 9H, Boc), 1.18 (d, J=6.8 Hz, 3H, CH₃), 4.67–4.75 (m, 1H, CH)

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate:

General Information

- CAS No.: 653589-14-1

- Formula: O=C1CC@HN(C(=O)C1)C(=O)OC(C)(C)C

- Molecular Weight: 227.26

Potential Applications

While the search results do not provide explicit applications for this compound, they do suggest potential uses based on related compounds and chemical properties:

- Peptidomimetic Inhibitor Synthesis: Piperidin-2,6-dione scaffolds, which are structurally similar, can be used to develop peptidomimetic inhibitors of Caspase-1 . These inhibitors have potential for treating rheumatoid arthritis and treatment-resistant epilepsy .

- Anti-inflammatory Activity: Tert-butyl (substituted benzamido)phenylcarbamates have shown anti-inflammatory activity . This suggests that this compound derivatives might also be investigated for similar properties .

- PI3K Kinase Inhibition: Novel heteroaryl and heterocycle compounds, including those with tert-butyl groups, are being explored as inhibitors of PI3K kinase activity . These kinases are implicated in various diseases, including cancer, inflammatory, allergic, and autoimmune diseases .

- Chemical Transformations: The tert-butyl group itself is used in various chemical transformations . It can influence the reactivity of a molecule due to its size .

- Tert-Butylation of Carboxylic Acids: Tert-butyl groups can be used for the protection of carboxylic acids .

Safety Information

Reaction Conditions

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Diones and Analogs

The compound’s dioxopiperidine core is shared with other derivatives, but substitutions and stereochemistry critically influence properties:

- Key Differences: The Boc group in the target compound reduces reactivity at nitrogen compared to unprotected analogs like piperidine-2,6-dione. However, its 4,6-diketone arrangement may lead to challenges in analytical quantification, akin to 2-methyl-4,6-dinitrophenol, which exhibits poor recovery in environmental assays.

Stereochemical Variants

The (2S) configuration distinguishes the compound from its (2R) enantiomer. Such stereochemical differences can drastically alter crystallographic behavior and biological interactions. For instance, SHELX-based crystallographic studies (commonly used for small-molecule refinement) might reveal distinct packing efficiencies or hydrogen-bonding patterns between enantiomers, impacting their synthetic utility or pharmacokinetic profiles.

Functional Group Modifications

Replacing the Boc group with alternative protecting groups (e.g., benzyl, Fmoc) would alter solubility and deprotection kinetics. For example, Fmoc-protected analogs are more labile under basic conditions but offer better compatibility with solid-phase peptide synthesis.

Biological Activity

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate, with the CAS number 653589-14-1, is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H17NO4

- Molecular Weight : 213.26 g/mol

- Structural Features : The compound contains a piperidine ring with two keto groups at positions 4 and 6, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its structural characteristics. The presence of the dioxopiperidine moiety allows for interactions with various biological targets, including enzymes and receptors.

Case Studies

-

In Vitro Studies :

- A study evaluated the antibacterial activity of a series of dioxopiperidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating moderate antibacterial activity.

-

Mechanistic Insights :

- Research has indicated that the dioxopiperidine framework can interfere with bacterial metabolic pathways by acting as enzyme inhibitors. For example, derivatives have been shown to inhibit β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC 8–32 µg/mL against E. coli | |

| Enzyme Inhibition | Inhibition of β-lactamases | |

| Synergistic Potential | Enhanced activity with β-lactams |

Toxicological Profile

While detailed toxicological data on this compound is sparse, related compounds have shown varying degrees of toxicity. General observations include:

- Acute Toxicity : Harmful if swallowed or in contact with skin.

- Irritation Potential : May cause irritation upon exposure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors, leveraging tert-butyl carbamate as a protecting group. Key steps include:

- Protection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .

- Cyclization : Acid- or base-catalyzed ring closure under controlled conditions (e.g., THF/water mixtures at 0–25°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Wear PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Use inert atmospheres (N₂/Ar) during sensitive reactions .

- Storage : Store at 2–8°C in airtight, light-resistant containers under desiccant (e.g., molecular sieves) to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm backbone structure and substituents (e.g., tert-butyl, dioxo groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester and dioxo groups) .

Advanced Research Questions

Q. How can the stereochemical integrity of the (2S) configuration be confirmed during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers .

- X-ray Crystallography : Solve the crystal structure using programs like SHELXL (e.g., refine Flack parameter to confirm absolute configuration) .

- Optical Rotation : Compare experimental [α]D values with literature data for similar chiral piperidines .

Q. What strategies resolve conflicting data on the compound’s biological activity across assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent controls) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to quantify potency variations .

- Orthogonal Assays : Cross-validate using fluorescence-based, radiometric, or SPR techniques .

Q. How can computational modeling predict the compound’s reactivity or target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to biological targets (e.g., calcium channels) .

- DFT Calculations : Analyze tautomer stability (e.g., 4,6-dioxo vs. enol forms) using Gaussian or ORCA .

- MD Simulations : Assess conformational dynamics in solution or membrane environments .

Q. What experimental approaches assess tautomerism in the 4,6-dioxopiperidine ring?

- Methodological Answer :

- Variable-Temperature NMR : Monitor chemical shift changes to detect equilibrium between keto-enol tautomers .

- X-ray Diffraction : Resolve tautomeric states in crystalline form via SHELXL refinement .

- Isotopic Labeling : Use ¹³C or ¹⁵N labels to track proton transfer in solution .

Data Contradiction and Risk Assessment

Q. How should researchers address gaps in toxicity data for this compound?

- Methodological Answer :

- Provisional Risk Assessment : Apply read-across methods using structurally similar compounds with known toxicity profiles .

- In Silico Tools : Use QSAR models (e.g., EPA’s TEST) to predict acute toxicity .

- Pilot Studies : Conduct limited in vitro assays (e.g., Ames test for mutagenicity) before in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.